Cas no 41191-02-0 (3-Allyl-1-methyl-4-piperidone)

3-Allyl-1-methyl-4-piperidone structure
3-Allyl-1-methyl-4-piperidone structure
Product name:3-Allyl-1-methyl-4-piperidone
CAS No:41191-02-0
MF:C9H15NO
MW:153.221
CID:3976847

3-Allyl-1-methyl-4-piperidone Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 1-methyl-3-(2-propenyl)-
    • 3-Allyl-1-methyl-4-piperidone

3-Allyl-1-methyl-4-piperidone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A549555-10mg
3-Allyl-1-methyl-4-piperidone
41191-02-0
10mg
$ 546.00 2023-04-19
TRC
A549555-1mg
3-Allyl-1-methyl-4-piperidone
41191-02-0
1mg
$ 75.00 2023-04-19
TRC
A549555-50mg
3-Allyl-1-methyl-4-piperidone
41191-02-0
50mg
$ 2377.00 2023-04-19

Additional information on 3-Allyl-1-methyl-4-piperidone

Introduction to 4-Piperidinone, 1-methyl-3-(2-propenyl)- (CAS No: 41191-02-0)

4-Piperidinone, 1-methyl-3-(2-propenyl)-, identified by its Chemical Abstracts Service (CAS) number 41191-02-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the piperidinone class, characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of a methyl group at the 1-position and an allyl group at the 3-position introduces unique reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry.

The structural motif of 4-Piperidinone, 1-methyl-3-(2-propenyl)- is particularly noteworthy due to its ability to serve as a versatile scaffold for drug design. The piperidinone core is known for its stability and compatibility with various functional groups, enabling modifications that can fine-tune pharmacokinetic and pharmacodynamic properties. In recent years, there has been growing attention on such derivatives in the development of novel therapeutic agents.

One of the most compelling aspects of 4-Piperidinone, 1-methyl-3-(2-propenyl)- is its potential as an intermediate in synthesizing more complex molecules. The allyl group at the 3-position, for instance, can undergo various reactions such as cross-coupling or addition reactions, allowing chemists to append different substituents and create structurally diverse compounds. This flexibility has made it a valuable building block in the synthesis of pharmacologically active molecules.

Recent studies have highlighted the importance of piperidinone derivatives in addressing various therapeutic challenges. For instance, modifications of the piperidinone scaffold have been explored in the development of antimicrobial agents, where the nitrogen and oxygen atoms contribute to interactions with biological targets. Additionally, the methyl group can influence solubility and metabolic stability, critical factors in drug development.

The allyl group in 4-Piperidinone, 1-methyl-3-(2-propenyl)- also plays a crucial role in determining its reactivity. Allylic positions are often susceptible to electrophilic additions, making this compound a candidate for further functionalization. Such properties have been exploited in designing molecules that exhibit specific biological activities. For example, researchers have utilized allyl-substituted piperidinones to develop compounds with potential antiviral or anti-inflammatory effects.

In the context of drug discovery, 4-Piperidinone, 1-methyl-3-(2-propenyl)- has been investigated for its role in modulating enzyme activity. Piperidinone derivatives are known to interact with enzymes such as kinases and proteases, which are often implicated in disease pathways. By leveraging the structural features of this compound, scientists aim to develop inhibitors that can selectively target these enzymes without causing off-target effects.

The synthesis of 4-Piperidinone, 1-methyl-3-(2-propenyl)- typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

One area where 4-Piperidinone, 1-methyl-3-(2-propenyl)- has shown promise is in the development of central nervous system (CNS) drugs. Piperidinone derivatives have been explored as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The unique structural features of this compound make it an attractive candidate for further investigation in this field.

Furthermore, the compound's potential toxicity and pharmacokinetic properties have been subjects of detailed study. Researchers are employing computational modeling and experimental techniques to assess how modifications to the piperidinone core can improve safety profiles while maintaining efficacy. This includes evaluating factors such as bioavailability, metabolic clearance rates, and potential side effects.

The versatility of 4-Piperidinone, 1-methyl-3-(2-propenyl)- extends beyond pharmaceutical applications. It has also been explored in materials science and agrochemical research due to its ability to form stable complexes with other molecules. These complexes can exhibit novel properties that are useful in various industrial processes.

In conclusion,4-Piperidinone, 1-methyl-3-(2-propenyl)- (CAS No: 41191-02-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this derivative, it is likely that its importance will only grow in the coming years.

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